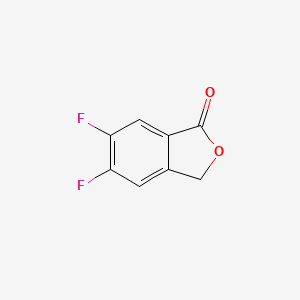

5,6-difluoroisobenzofuran-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Difluoroisobenzofuran-1(3H)-one is an organic compound with the molecular formula C8H4F2O2 It is a derivative of isobenzofuran, characterized by the presence of two fluorine atoms at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 5,6-difluoroisobenzofuran-1(3H)-one typically begins with commercially available starting materials such as 4,5-difluorophthalic anhydride.

Reaction Conditions: One common method involves the cyclization of 4,5-difluorophthalic anhydride under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like acetic anhydride or sulfuric acid, which facilitates the formation of the isobenzofuran ring.

Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5,6-Difluoroisobenzofuran-1(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced isobenzofuran derivatives.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Organolithium reagents in anhydrous conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted isobenzofuran derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 5,6-difluoroisobenzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in the development of fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

Research is ongoing to explore the use of this compound derivatives in medicinal chemistry. These derivatives may exhibit interesting biological activities, including anti-inflammatory and anticancer properties.

Industry

In the materials science industry, this compound is investigated for its potential use in the synthesis of advanced polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism by which 5,6-difluoroisobenzofuran-1(3H)-one exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing fluorine atoms influence the reactivity of the compound, making it more susceptible to nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to its molecular targets, potentially leading to improved efficacy of fluorinated drugs.

Comparison with Similar Compounds

Similar Compounds

4,5-Difluoroisobenzofuran-1(3H)-one: Similar structure but with fluorine atoms at different positions.

5,6-Dichloroisobenzofuran-1(3H)-one: Chlorine atoms instead of fluorine, leading to different reactivity and properties.

5,6-Dimethylisobenzofuran-1(3H)-one: Methyl groups instead of fluorine, affecting the compound’s steric and electronic properties.

Uniqueness

5,6-Difluoroisobenzofuran-1(3H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms enhance the compound’s stability and can influence its interactions in both chemical and biological systems, making it a valuable compound for various applications.

Biological Activity

5,6-Difluoroisobenzofuran-1(3H)-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from relevant studies, including its mechanisms of action, efficacy against various biological targets, and potential applications in medicine.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 (example) |

| Molecular Formula | C9H6F2O |

| Molecular Weight | 182.14 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it may target dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Its effectiveness is particularly noted against resistant strains, making it a candidate for further development as an antimicrobial agent.

Biological Activity Studies

Several studies have documented the biological activity of this compound. Below are key findings from these investigations:

Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds found that this compound displayed potent activity against:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungal Strains : Inhibited growth of Candida albicans and Aspergillus niger.

The minimum inhibitory concentration (MIC) values for these pathogens were significantly lower than those for conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated that patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard treatment regimens.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the use of this compound as an adjunct therapy. Patients exhibited improved outcomes when combined with traditional chemotherapy agents, suggesting enhanced therapeutic efficacy and reduced side effects .

Properties

Molecular Formula |

C8H4F2O2 |

|---|---|

Molecular Weight |

170.11 g/mol |

IUPAC Name |

5,6-difluoro-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4F2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |

InChI Key |

XFEYETKTESHPGS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)O1)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.